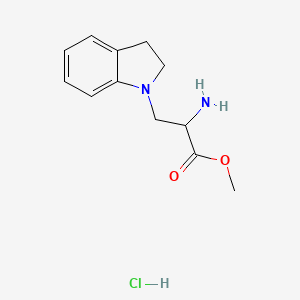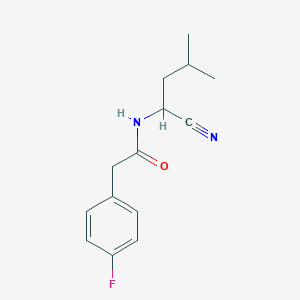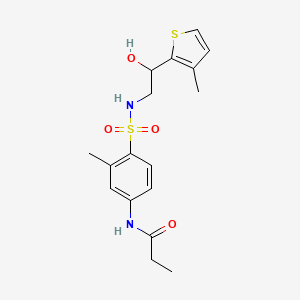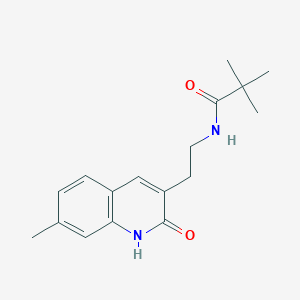
Methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride” is a chemical compound. It is also known as methyl tryptophan or tryptophan methyl ester . It belongs to the class of organic compounds known as alpha amino acid esters . These are ester derivatives of alpha amino acids .
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The InChI code for this compound is1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 254.72 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including a compound similar to Methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate, for their effectiveness in preventing corrosion of stainless steel in acidic environments. Their study highlighted the potential of these compounds as corrosion inhibitors in industrial applications (Vikneshvaran & Velmathi, 2017).
Polymorphism in Pharmaceutical Compounds
Research by Vogt et al. (2013) focused on the polymorphic forms of a related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride. This study emphasized the importance of understanding polymorphism in pharmaceuticals for analytical and physical characterization (Vogt et al., 2013).
Herbicidal Applications
Shimabukuro et al. (1978) explored the physiological effects of Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound structurally similar to Methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate, on plants like wild oat and wheat. Their findings contribute to the understanding of how such compounds function as herbicides (Shimabukuro et al., 1978).
Biocatalysis in Drug Research
Yi Li et al. (2013) reported on the biocatalytic potential of compounds including 3-amino-3-phenylpropanoate esters for producing pharmaceutical intermediates. Their work underscores the significance of such compounds in developing enantiopure pharmaceuticals (Yi Li et al., 2013).
Corrosion Inhibitors in Steel Protection
A study by Missoum et al. (2013) looked at derivatives including methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate for their efficacy as corrosion inhibitors in steel. This highlights another industrial application of these compounds (Missoum et al., 2013).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 2-amino-3-(2,3-dihydroindol-1-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10(13)8-14-7-6-9-4-2-3-5-11(9)14;/h2-5,10H,6-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBOJUVBHOKCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCC2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2662930.png)
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)

![N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2662934.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/no-structure.png)
![Methyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2662939.png)


![rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2662943.png)

![1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2662945.png)


![Ethyl 4-((4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2662950.png)
